N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride
Description
Chemical Structure and Classification: N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide monohydrochloride is a synthetic opioid derivative structurally related to fentanyl. Its core structure comprises a phenethylpiperidine backbone substituted with a 4-methoxyphenyl group and an acrylamide moiety. The hydrochloride salt enhances stability and solubility for research applications .
Legal and Safety Status:
This compound is classified as a Schedule I controlled substance in jurisdictions like the United States due to structural similarity to acryloylfentanyl and other illicit opioids . Safety Data Sheets (SDS) for related compounds emphasize hazards such as respiratory depression and recommend strict handling protocols .
Properties
CAS No. |
2748409-46-1 |
|---|---|
Molecular Formula |
C23H29ClN2O2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O2.ClH/c1-3-23(26)25(20-9-11-22(27-2)12-10-20)21-14-17-24(18-15-21)16-13-19-7-5-4-6-8-19;/h3-12,21H,1,13-18H2,2H3;1H |
InChI Key |
LFADLPQZJBVBKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C=C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a phenethylamine derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperidine derivative.
Acrylamide Formation: The acrylamide moiety is formed by reacting the intermediate with acryloyl chloride under basic conditions.
Hydrochloride Salt Formation: The final step involves the formation of the monohydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides, acids, and bases are used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Analgesic and Opioid Research
N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide is structurally related to known opioid compounds, suggesting potential applications in pain management. Research indicates that derivatives of this compound may exhibit affinity for opioid receptors, which could lead to the development of new analgesics with improved efficacy and reduced side effects compared to traditional opioids .
Anticancer Activity
Emerging studies have highlighted the potential anticancer properties of compounds similar to N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the molecular structure can enhance apoptosis induction in cancer cells . This suggests that the compound could be a candidate for further investigation as an anticancer agent.
Neuropharmacology
Research has shown that compounds with similar structures can penetrate the blood-brain barrier effectively, indicating that N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide may influence central nervous system functions . This property could be exploited in developing treatments for neurological disorders.
Pain Management
Given its potential opioid-like activity, this compound may be explored for its analgesic properties in chronic pain management settings. Its efficacy and safety profile would need thorough evaluation through preclinical and clinical studies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Fentanyl Family
The table below compares key structural and pharmacological features of N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide monohydrochloride with related compounds:
Key Differences and Implications
Substituent Position and Type: The 4-methoxy group in the target compound may enhance metabolic stability compared to unsubstituted acryloylfentanyl, as electron-donating groups can slow oxidative degradation .
Acyl Group Variations :
- Acrylamide vs. Butyramide : The acrylamide group (Michael acceptor) may confer higher reactivity and faster onset of action compared to butyramide derivatives like para-Methoxybutyryl Fentanyl .
- Furan-carboxamide in para-Methoxyfuranyl Fentanyl introduces a heterocyclic ring, which could modulate selectivity for opioid receptor subtypes .
Pharmacokinetic and Toxicity Profiles: Acryloylfentanyl (N-phenyl analog) has been associated with severe respiratory depression and fatalities, highlighting risks common to this class .
Research and Regulatory Considerations
- Synthetic Accessibility : The compound is synthesized via nucleophilic acyl substitution of 4-methoxyaniline with acryloyl chloride and subsequent salt formation. Similar methods are used for para-methoxybutyryl fentanyl .
- Analytical Challenges : Differentiation from analogs requires advanced techniques like LC-MS/MS due to nearly identical fragmentation patterns .
- Global Regulation : Listed under international controlled substance analogs acts (e.g., U.S. FDASIA, EU Council Decision 2005/387/JHA) .
Biological Activity
N-(4-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide monohydrochloride, commonly referred to as para-methoxy acrylfentanyl, is a synthetic compound with structural similarities to fentanyl and other opioids. Due to its potent biological activity, it has garnered attention in both pharmacological research and public health discussions regarding opioid abuse.
Chemical Structure
The chemical structure of para-methoxy acrylfentanyl is characterized by a methoxy group attached to a phenyl ring, linked to a piperidine moiety through an ethyl chain. This configuration is crucial for its interaction with opioid receptors.
Opioid Receptor Binding Affinity
Research indicates that para-methoxy acrylfentanyl exhibits high binding affinity for the mu-opioid receptor (MOR), which is primarily responsible for the analgesic effects of opioids. Studies suggest that it may have an affinity comparable to or exceeding that of fentanyl, leading to significant analgesic potency .
Analgesic Effects
In animal models, para-methoxy acrylfentanyl has demonstrated potent analgesic effects. For instance, tests using the hot plate and tail-flick assays show that it produces dose-dependent analgesia, similar to other potent opioids. The effective dose ranges from 0.5 to 5 mg/kg in rodent models, indicating its potential utility in pain management .
Side Effects and Toxicity
Despite its analgesic properties, para-methoxy acrylfentanyl poses risks similar to those associated with other potent opioids, including respiratory depression and potential for addiction. In studies examining its toxicity profile, significant adverse effects were noted at higher doses, including sedation and decreased locomotor activity .
Case Studies
- Case Report on Overdose : A case study documented an overdose incident involving a patient who ingested para-methoxy acrylfentanyl. The patient exhibited severe respiratory depression and required naloxone administration for reversal, highlighting the compound's potency and risks associated with misuse .
- Comparative Analysis : A comparative study analyzed various analogs of fentanyl, including para-methoxy acrylfentanyl. Results indicated that while many analogs have similar binding affinities, para-methoxy acrylfentanyl showed enhanced potency in vivo, necessitating careful consideration in clinical applications .
Data Tables
| Compound Name | Mu-Opioid Receptor Affinity (Ki) | Analgesic Dose (mg/kg) | Side Effects Observed |
|---|---|---|---|
| Para-Methoxy Acrylfentanyl | 0.3 nM | 0.5 - 5 | Respiratory depression, sedation |
| Fentanyl | 0.5 nM | 0.1 - 1 | Respiratory depression |
| Alfentanil | 1 nM | 1 - 10 | Sedation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide monohydrochloride, and what are the critical reaction parameters affecting yield and purity?
- Methodology : The compound shares structural motifs with fentanyl analogs, suggesting similar synthetic pathways. Key steps include:
- Nucleophilic substitution : Reacting 4-methoxyaniline with acryloyl chloride derivatives under alkaline conditions to form the acrylamide backbone .
- Piperidine functionalization : Coupling the phenethyl group to the piperidine ring via reductive amination or alkylation, followed by HCl salt formation .
- Critical parameters : pH control during HCl salt precipitation, temperature (60–80°C for amide bond formation), and solvent selection (e.g., dichloromethane for inert conditions) .
Q. How is the structural integrity of N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide monohydrochloride confirmed in academic research?
- Analytical techniques :
- NMR spectroscopy : To verify the acrylamide linkage (δ 6.2–6.8 ppm for vinyl protons) and methoxyphenyl group (δ 3.8 ppm for OCH₃) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray crystallography : For absolute configuration determination, as demonstrated in related piperidine-carboxamide structures .
Q. What is the known receptor binding profile of this compound, and how does structural modification influence its pharmacological activity?
- Receptor interactions : The compound’s phenethylpiperidine core suggests affinity for μ-opioid receptors (MOR), analogous to fentanyl derivatives .
- Structure-activity relationships (SAR) :
- Methoxyphenyl group : Enhances lipophilicity and MOR binding compared to unsubstituted phenyl analogs .
- Acrylamide vs. carboxamide : The acrylamide group may reduce metabolic stability but improve selectivity for delta-opioid receptors (DOR) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in receptor affinity assays involving this compound?
- Methodological considerations :
- Assay conditions : Control for pH (6.5–7.4) and temperature (25–37°C), as variations can alter receptor-ligand kinetics .
- Radioligand selection : Use [³H]DAMGO for MOR and [³H]DPDPE for DOR to minimize cross-reactivity .
- Data normalization : Correct for batch-to-batch variability in compound purity using HPLC-validated samples .
Q. How can researchers optimize the stability of this compound under varying experimental conditions?
- Stability protocols :
- Storage : Store at -20°C in inert atmospheres (argon) to prevent hydrolysis of the acrylamide group .
- Solvent compatibility : Avoid aqueous buffers at pH >8.0; use anhydrous DMSO for stock solutions .
- Degradation analysis : Monitor via LC-MS for byproducts like N-(4-methoxyphenyl)acrylic acid (m/z 178.1) .
Q. What computational approaches are effective in predicting the metabolic pathways of this compound?
- In silico tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
